3-(2-methoxyphenyl)-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]propanamide
Description
3-(2-Methoxyphenyl)-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]propanamide is a propanamide derivative featuring a benzimidazole core substituted with a pyridinyl group at position 2 and a methoxyphenyl group at the propanamide side chain. The methoxy group on the phenyl ring may enhance solubility due to its electron-donating properties, while the pyridinyl group could contribute to π-π stacking interactions in molecular recognition .
Properties
IUPAC Name |
3-(2-methoxyphenyl)-N-(2-pyridin-3-yl-3H-benzimidazol-5-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2/c1-28-20-7-3-2-5-15(20)8-11-21(27)24-17-9-10-18-19(13-17)26-22(25-18)16-6-4-12-23-14-16/h2-7,9-10,12-14H,8,11H2,1H3,(H,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEMVLBBAWPPSKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCC(=O)NC2=CC3=C(C=C2)N=C(N3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyphenyl)-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]propanamide typically involves multi-step organic reactionsThe final step often involves the formation of the propanamide linkage under specific reaction conditions, such as the use of coupling reagents and catalysts .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(2-methoxyphenyl)-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
3-(2-methoxyphenyl)-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]propanamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-(2-methoxyphenyl)-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding interactions and molecular dynamics provide insights into its mechanism of action .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Heterocyclic Core Modifications
Benzimidazole vs. Pyrazole/Tetrazole Derivatives
- Target Compound : The benzimidazole core (with a pyridinyl substituent) provides a rigid, planar structure conducive to intercalation or binding to hydrophobic pockets.
- Analog 1: N-(2-Fluorophenyl)-3-(2-methoxyphenyl)-2-(1H-tetrazol-5-yl)propanamide () replaces benzimidazole with a tetrazole ring.
- Analog 2 : N-(2-Methoxyphenyl)-3-(1H-pyrazol-1-yl)propanamide () uses a pyrazole ring, which is smaller and less hydrophobic than benzimidazole, possibly lowering binding affinity but increasing solubility .
Substitution Patterns
- Pyridinyl vs. Thiazolyl : The target’s pyridinyl group contrasts with thiazolyl substituents in pesticidal propanamides (e.g., Reference Compound P6 in ). Thiazoles are sulfur-containing heterocycles that may enhance pesticidal activity via electrophilic interactions, whereas pyridines offer hydrogen-bonding capabilities .
Side Chain and Substituent Analysis
| Compound | Substituents on Propanamide Chain | Heterocyclic Core | Molecular Weight | Key Features |
|---|---|---|---|---|
| Target Compound | 2-Methoxyphenyl, Pyridinyl-benzimidazole | Benzimidazole + Pyridine | ~393.43 g/mol* | High rigidity, potential CNS activity |
| N-(2-Fluorophenyl)-... (E4) | 2-Methoxyphenyl, Tetrazole | Tetrazole | 341.35 g/mol | Metabolic stability, polar |
| N-(2-Methoxyphenyl)-... (E7) | 1H-Pyrazol-1-yl | Pyrazole | ~260.30 g/mol* | Increased solubility, lower affinity |
| Pesticidal P6 (E6) | 4-Methyl-2-(pyridin-3-yl)thiazol-5-yl | Thiazole + Pyridine | ~409.47 g/mol* | Electrophilic sulfur, pesticidal use |
*Calculated based on molecular formulas; exact values may vary.
Implications of Structural Differences on Bioactivity
- Target vs. Tetrazole Analogs (E4, E5) : The benzimidazole-pyridine system in the target may favor interactions with heme-containing enzymes (e.g., cytochrome P450) or DNA topoisomerases, whereas tetrazole analogs (E4, E5) are more suited for angiotensin II receptor modulation due to their acidic proton .
- Target vs. Pesticidal Propanamides (E6): The thiazole and trifluoropropyl groups in pesticidal compounds (E6) suggest non-polar target sites (e.g., insect GABA receptors), while the target’s polar pyridinyl and methoxyphenyl groups could align with mammalian receptor binding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
